molecular formula C9H8N2S B3257663 N-(4-cyanophenyl)ethanethioamide CAS No. 29277-45-0

N-(4-cyanophenyl)ethanethioamide

Cat. No.: B3257663
CAS No.: 29277-45-0
M. Wt: 176.24 g/mol
InChI Key: GBEONDAUADZIFZ-UHFFFAOYSA-N
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Description

N-(4-Cyanophenyl)ethanethioamide is a thioamide derivative featuring a para-cyanophenyl substituent attached to an ethanethioamide backbone. Thioamides are sulfur analogs of amides, where the oxygen atom in the carbonyl group is replaced by sulfur. This substitution enhances electronic delocalization and influences reactivity, making thioamides valuable in medicinal chemistry and materials science.

Properties

IUPAC Name

N-(4-cyanophenyl)ethanethioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2S/c1-7(12)11-9-4-2-8(6-10)3-5-9/h2-5H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBEONDAUADZIFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=S)NC1=CC=C(C=C1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

    From 4-acetamidobenzonitrile: One common method involves the reaction of 4-acetamidobenzonitrile with ethanethioamide under specific conditions.

    From 4-cyanobenzaldehyde: Another route involves the reaction of 4-cyanobenzaldehyde with ethanethioamide in the presence of a base.

Industrial Production Methods: Industrial production of N-(4-cyanophenyl)ethanethioamide generally follows the same synthetic routes as laboratory methods but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and advanced purification techniques are often employed in industrial settings .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: N-(4-cyanophenyl)ethanethioamide is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it valuable in organic synthesis.

Biology: In biological research, this compound is studied for its potential as a building block in the synthesis of biologically active molecules. It has shown promise in the development of new pharmaceuticals.

Medicine: this compound is being investigated for its potential therapeutic applications. Its derivatives have shown activity against certain types of cancer cells and bacterial strains.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of N-(4-cyanophenyl)ethanethioamide involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes or receptors, leading to therapeutic effects. For example, its derivatives have been shown to inhibit dihydrofolate reductase, an enzyme involved in DNA synthesis, which is a target for anticancer and antimicrobial therapies .

Comparison with Similar Compounds

Table 1: Structural Comparison

Compound Name Substituent Molecular Weight (g/mol) Key Functional Groups
N-(4-Cyanophenyl)ethanethioamide 4-CN ~178.25* Ethanethioamide, cyano
N-(4-Chlorophenyl)acrylamide-thiocarbamoyl* 4-Cl Not reported Acrylamide, thiocarbamoyl, cyano
2-Oxo-N-phenyl-2-(4-(trifluoromethyl)phenyl)ethanethioamide 4-CF₃, 2-oxo 310.05 Ethanethioamide, oxo, trifluoromethyl

*Calculated based on formula C₉H₈N₂S.
*From .

Physical and Spectroscopic Properties

Table 2: Spectroscopic and Physical Data

Compound Appearance ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) HRMS (m/z)
This compound* Not reported ~7.6 (aromatic H) ~118 (C≡N), ~200 (C=S) ~178.25 (calculated)
2-Oxo-N-phenyl-2-(4-(trifluoromethyl)phenyl)ethanethioamide Yellow oil (solidifies) 7.45–7.80 (m, aromatic H) 121.5 (CF₃), 192.1 (C=S) 310.0508 (observed)

*Inferred data based on structural analogs.

  • Electron-withdrawing effects: The cyano group (‑CN) in the target compound is more polar but less lipophilic than the trifluoromethyl (‑CF₃) group in ’s compound. This difference may influence solubility and bioavailability.
  • Stability: The trifluoromethyl analog exists as a yellow oil that solidifies in air, suggesting lower crystallinity compared to the likely solid-state cyanophenyl derivative .

Biological Activity

N-(4-Cyanophenyl)ethanethioamide, a compound with the chemical formula C9_9H8_8N2_2S, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article presents a comprehensive overview of its biological properties, mechanisms of action, and findings from relevant studies.

Chemical Structure and Properties

This compound features a cyanophenyl moiety attached to an ethanethioamide backbone. This structural configuration is significant as it influences the compound's interaction with biological targets. The presence of the cyanide group may enhance its reactivity and biological activity.

Antimicrobial Properties

Research has demonstrated that this compound exhibits notable antimicrobial activity against various pathogenic microorganisms. A study evaluated its effectiveness against both Gram-positive and Gram-negative bacteria, including:

  • Staphylococcus aureus (Gram-positive)
  • Bacillus subtilis (Gram-positive)
  • Escherichia coli (Gram-negative)
  • Pseudomonas aeruginosa (Gram-negative)

The compound was tested alongside traditional antibiotics, revealing comparable or superior efficacy in some cases. For instance, metal complexes derived from this compound showed enhanced antibacterial properties compared to the free ligand .

Anticancer Activity

In addition to its antimicrobial effects, this compound has been investigated for its anticancer potential. In vitro assays indicated that derivatives of this compound possess cytostatic properties against various cancer cell lines, including:

  • HeLa cells (cervical cancer)
  • CEM cells (acute lymphoblastic leukemia)
  • L1210 cells (lymphoid leukemia)

One study reported an IC50_{50} value as low as 0.3 µg/mL against HeLa cells, indicating potent cytotoxicity . The mechanism of action is believed to involve the induction of apoptosis and disruption of cellular signaling pathways.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Generation : It could induce oxidative stress in microbial and cancer cells, leading to cell death.
  • Molecular Targeting : Binding to specific receptors or enzymes alters cellular functions, contributing to its antimicrobial and anticancer effects .

Study 1: Antimicrobial Efficacy

A comparative study assessed the antimicrobial activity of this compound against standard pathogens. Results indicated that the compound exhibited significant bactericidal effects, particularly against Gram-positive bacteria, outperforming several conventional antibiotics.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Bacillus subtilis10 µg/mL
Escherichia coli20 µg/mL
Pseudomonas aeruginosa25 µg/mL

Study 2: Anticancer Activity

In another investigation focused on anticancer properties, various derivatives were synthesized and tested for cytotoxicity against multiple cancer cell lines. The results highlighted:

Cell LineIC50_{50} Value (µg/mL)
HeLa0.3
CEM0.7
L12102.5

These findings underscore the potential of this compound as a lead compound for further development in therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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